molecular formula C₁₅H₁₄N₄O B1145487 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one CAS No. 1847413-14-2

5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one

Cat. No.: B1145487
CAS No.: 1847413-14-2
M. Wt: 266.3
InChI Key:
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Description

5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its involvement in the production of Lesinurad, a medication used to treat hyperuricemia associated with gout .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one involves its interaction with specific molecular targets. In the case of Lesinurad synthesis, it acts as an intermediate that eventually leads to the inhibition of uric acid reabsorption in the kidneys, thereby reducing uric acid levels in the blood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one is unique due to its specific structure, which allows it to act as a versatile intermediate in pharmaceutical synthesis. Its ability to undergo various chemical reactions and form valuable derivatives makes it a crucial compound in medicinal chemistry .

Properties

IUPAC Name

3-amino-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-14-17-18-15(20)19(14)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2,(H2,16,17)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULJXUNVNBBIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NNC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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